molecular formula C14H15N7 B7358682 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine

6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine

Katalognummer B7358682
Molekulargewicht: 281.32 g/mol
InChI-Schlüssel: NNGRDFIOCURLKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine, also known as PDP, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation.

Wirkmechanismus

The mechanism of action of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine involves the inhibition of the enzyme PIM1 kinase. PIM1 kinase is a serine/threonine kinase that is overexpressed in many types of cancer and is involved in the regulation of cell proliferation and survival. By inhibiting PIM1 kinase, this compound can prevent the growth and survival of cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on cancer and inflammation, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme CDK2, which is involved in the regulation of the cell cycle. This compound has also been shown to inhibit the uptake of glucose in cancer cells, which is important for their survival and growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine in lab experiments is its specificity for PIM1 kinase. This allows researchers to study the effects of PIM1 kinase inhibition without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine. One direction is the development of more potent and selective PIM1 kinase inhibitors. Another direction is the investigation of the effects of this compound on other signaling pathways, such as the PI3K/Akt/mTOR pathway. Additionally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective cancer and inflammation therapies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promise in the treatment of cancer and inflammation. Its specificity for PIM1 kinase and inhibition of the NF-κB signaling pathway make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine has been reported in several studies. One of the most commonly used methods involves the reaction of 6-chloropurine with 3-pyrimidin-4-ylpiperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of this compound. Other methods, such as the Buchwald-Hartwig coupling reaction and the Sonogashira coupling reaction, have also been used to synthesize this compound.

Wissenschaftliche Forschungsanwendungen

6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine has been extensively studied for its potential applications in the treatment of cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Eigenschaften

IUPAC Name

6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c1-2-10(11-3-4-15-7-16-11)6-21(5-1)14-12-13(18-8-17-12)19-9-20-14/h3-4,7-10H,1-2,5-6H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGRDFIOCURLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.